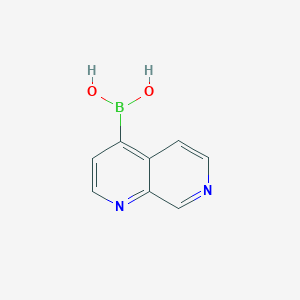
(1,7-Naphthyridin-4-yl)boronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,7-Naphthyridin-4-yl)boronic acid is a boronic acid derivative that features a naphthyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The preparation of (1,7-Naphthyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of (1,7-Naphthyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(1,7-Naphthyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of borane complexes.
Substitution: Nucleophilic substitution reactions at the boron atom.
Coupling Reactions: Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other nucleophiles.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products
The major products formed from these reactions include various boronic acid derivatives, borane complexes, and coupled products with aryl or vinyl groups.
科学研究应用
(1,7-Naphthyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in anticancer and antiviral therapies.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (1,7-Naphthyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in sensing applications and as a biochemical tool . In medicinal chemistry, it can inhibit specific enzymes or interfere with signaling pathways, contributing to its therapeutic potential .
相似化合物的比较
Similar Compounds
1,5-Naphthyridine derivatives: These compounds share a similar naphthyridine core but differ in their substitution patterns and functional groups.
1,6-Naphthyridine derivatives: Known for their biological activities, including anticancer and antiviral properties.
Phenylboronic acids: Commonly used in Suzuki–Miyaura coupling reactions and as sensing agents.
生物活性
(1,7-Naphthyridin-4-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols and have applications in various biological contexts, including drug design and development. This article explores the biological activity of (1,7-Naphthyridin-4-yl)boronic acid, focusing on its anticancer properties, antibacterial effects, and potential as a chemosensor.
Anticancer Activity
Recent studies have demonstrated that naphthyridine derivatives exhibit significant anticancer activities. For instance, compounds related to naphthyridinones have shown promising results in enhancing cisplatin sensitivity in cancer cells. In particular, derivatives such as 6e and 6h were found to induce apoptosis in HCT116 cells when combined with cisplatin, suggesting a synergistic effect that enhances the efficacy of chemotherapy .
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6e | HCT116 | 10.5 | Apoptosis induction with cisplatin |
| 6h | HCT116 | 12.3 | Apoptosis induction with cisplatin |
| 1 | MCF-7 | 18.76 | Cytotoxic effect on cancerous cells |
Antibacterial Properties
Boronic acids are recognized for their antibacterial properties. Studies have shown that (1,7-Naphthyridin-4-yl)boronic acid derivatives can effectively inhibit the growth of various bacterial strains. For example, a derivative was tested against Escherichia coli and demonstrated significant antibacterial activity at concentrations around 6.50 mg/mL .
Table 2: Antibacterial Activity of Boronic Acid Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |
|---|---|---|
| (1,7-Naphthyridin-4-yl)boronic acid | Escherichia coli ATCC 25922 | 6.50 |
| Phenyl boronic acid derivative | Staphylococcus aureus | 5.00 |
Chemosensing Applications
(1,7-Naphthyridin-4-yl)boronic acid has also been explored as a chemosensor for detecting metal ions. A study involving a naphthyridine-boronic acid derivative showed high selectivity for mercury ions (Hg²⁺), which was attributed to a photo-induced electron transfer mechanism . This property is particularly useful in environmental monitoring and biomedical applications.
Table 3: Chemosensing Properties
| Compound | Target Ion | Detection Limit (µM) | Binding Mechanism |
|---|---|---|---|
| Naphthyridine-boronic acid | Hg²⁺ | 0.5 | Photo-induced electron transfer |
| Naphthyridine-boronic acid | D-fructose | 10 | Reversible binding with diols |
Case Studies
A notable case study involved the synthesis of a novel boronic ester derived from quercetin and its evaluation for biological activities. The compound exhibited strong antioxidant properties with an IC50 value of 0.11 µg/mL and demonstrated significant cytotoxicity against the MCF-7 cancer cell line . Histological evaluations indicated no toxic effects on healthy cells, highlighting the compound's potential for therapeutic applications.
属性
分子式 |
C8H7BN2O2 |
|---|---|
分子量 |
173.97 g/mol |
IUPAC 名称 |
1,7-naphthyridin-4-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5,12-13H |
InChI 键 |
JNMNCRJMFQKBKG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C=CN=CC2=NC=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















